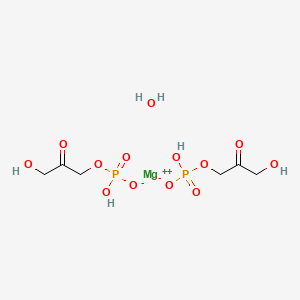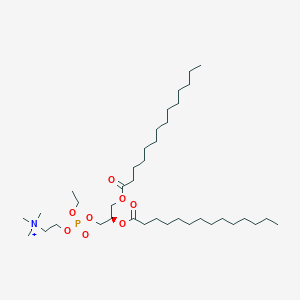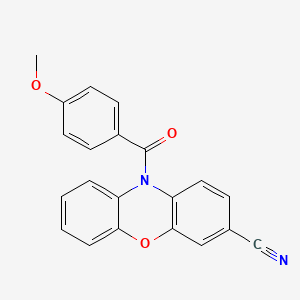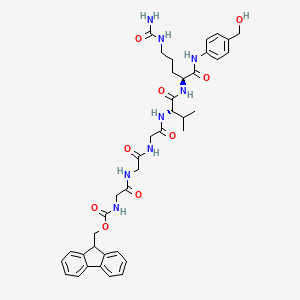
(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups, a methoxy group, and a prenyl group, contributing to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone typically involves several steps, starting from simpler precursor molecules. One common method involves the use of chalcones as intermediates. The synthesis can be achieved through the following steps:
Claisen-Schmidt Condensation: This reaction involves the condensation of an appropriate acetophenone with a benzaldehyde derivative in the presence of a base to form a chalcone.
Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst to form the flavanone structure.
Hydroxylation and Methoxylation: The final steps involve the selective hydroxylation and methoxylation of the flavanone to yield the desired compound.
Industrial Production Methods
Industrial production of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound from renewable resources. This method can be more sustainable and cost-effective compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavanones.
Scientific Research Applications
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of flavonoids.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a natural therapeutic agent for various diseases, including cancer and cardiovascular diseases.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone can be compared with other similar flavonoid compounds, such as:
Quercetin: Another flavonoid with strong antioxidant properties, but lacking the prenyl group.
Naringenin: A flavanone with similar hydroxylation patterns but without the methoxy and prenyl groups.
Hesperetin: A flavanone with a methoxy group but different hydroxylation and prenylation patterns.
The uniqueness of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone lies in its specific combination of hydroxyl, methoxy, and prenyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2R,3S)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20-/m1/s1 |
InChI Key |
CTUJEHJOZXGIIE-WOJBJXKFSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3S,4S,5R,6R)-6-[[(3R,4S,4aR,6aR,6bS,8R,8aR,9S,10S,12aS,14aR,14bR)-8,9,10-trihydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B11931320.png)


![[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino] 4-(dimethylamino)butanoate](/img/structure/B11931337.png)
![(3S,5R,8S,9R,10S,13R,14S,17S)-3,5-dihydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11931338.png)

![5-[5-(4,4-dioctoxybutanoyloxy)pentyl-(2-hydroxyethyl)amino]pentyl 4,4-dioctoxybutanoate](/img/structure/B11931348.png)

![N-[2-[2-fluoro-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenyl]pyridin-4-yl]-2-methoxy-5-morpholin-4-ylpyridine-3-sulfonamide](/img/structure/B11931364.png)



![Ethyl 2-({3,5-dichloro-2-hydroxy-4-[2-(4-methylpiperazin-1-YL)ethoxy]phenyl}formamido)-3-phenylpropanoate dihydrochloride](/img/structure/B11931387.png)
![heptyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11931391.png)
